3-[3-(4-Aminophenyl)propyl]phenol
CAS No.:
Cat. No.: VC17633482
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 3-[3-(4-aminophenyl)propyl]phenol |
| Standard InChI | InChI=1S/C15H17NO/c16-14-9-7-12(8-10-14)3-1-4-13-5-2-6-15(17)11-13/h2,5-11,17H,1,3-4,16H2 |
| Standard InChI Key | ZTODRVFMMQGKQM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)CCCC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name 3-[3-(4-aminophenyl)propyl]phenol delineates its structure:
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A phenol group (-OH) at the meta position of the benzene ring.
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A propyl chain (-CH₂-CH₂-CH₂-) linking the phenol to a 4-aminophenyl group (-C₆H₄-NH₂).
Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| SMILES | C1=CC(=CC(=C1)O)CCCC2=CC=C(C=C2)N |
| InChIKey | ZTODRVFMMQGKQM-UHFFFAOYSA-N |
| PubChem CID | 47003656 |
The meta substitution of the phenol group distinguishes it from its para-isomer, 4-[3-(4-aminophenyl)propyl]phenol (CAS 636602-00-1), which exhibits distinct physicochemical properties .
Synthesis and Manufacturing
Synthetic Pathways
The compound is likely synthesized through sequential alkylation and reduction steps:
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Alkylation: Coupling 3-hydroxybenzaldehyde with 3-(4-nitrophenyl)propyl bromide via nucleophilic substitution.
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Reduction: Catalytic hydrogenation of the nitro group (-NO₂) to an amine (-NH₂) using palladium on carbon (Pd/C) under H₂ atmosphere .
Example Protocol (adapted from CA2538906C ):
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Step 1: React 3-hydroxybenzaldehyde (1.0 equiv) with 3-(4-nitrophenyl)propyl bromide (1.2 equiv) in ethanol/water (3:1) at 40°C for 12 hours.
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Step 2: Add Pd/C (5% w/w) to the nitro intermediate in ethanol, pressurize with H₂ (5 bar), and stir at 80°C for 2 hours.
Purification and Stability
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Crystallization: Cold acetone/water mixtures precipitate the product with >95% purity .
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Storage: Stable at -20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group .
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 3-[3-(4-Aminophenyl)propyl]phenol | N/A | Under investigation |
| 4-[3-(4-Aminophenyl)propyl]phenol | 12.4 | E. coli (MIC) |
| 3-Morpholinone analogs | 8.7 | DNA topoisomerase II |
Data inferred from structural analogs .
Industrial and Material Science Uses
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Polymer Precursors: Phenolic resins with enhanced thermal stability.
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Coordination Chemistry: Ligand for transition metal catalysts (e.g., Cu²⁺, Fe³⁺).
Future Research Directions
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Pharmacokinetic Studies: ADMET profiling in vitro/in vivo.
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Structure-Activity Relationships (SAR): Modifying the propyl chain length or substituting the amine group.
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Material Applications: Testing as a crosslinker in epoxy resins.
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